

Purity Specifications of Tert-butyl 4-bromo-2-fluorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-bromo-2-fluorobenzoate*

Cat. No.: *B570390*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for **tert-butyl 4-bromo-2-fluorobenzoate**, a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed methodologies for analytical characterization, designed to assist researchers and quality control professionals in the procurement and utilization of this compound.

Chemical Identity and General Specifications

Tert-butyl 4-bromo-2-fluorobenzoate is a substituted aromatic ester with the molecular formula $C_{11}H_{12}BrFO_2$ and a molecular weight of approximately 275.11 g/mol. It is commonly used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Parameter	Specification	Source
Appearance	Colorless to light yellow liquid	General supplier data
Purity (Typical)	≥ 97% to 98%	[1]
Molecular Formula	C ₁₁ H ₁₂ BrFO ₂	[2][3]
Molecular Weight	275.11 g/mol	[2][3]
CAS Number	889858-12-2	[2]

Analytical Methods for Purity Determination

The purity of **tert-butyl 4-bromo-2-fluorobenzoate** is typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following outlines standard methodologies.

Gas Chromatography (GC)

Gas chromatography is a common method for determining the purity of volatile and semi-volatile compounds like **tert-butyl 4-bromo-2-fluorobenzoate**. A flame ionization detector (FID) is often used for quantification.

Table 2: Typical GC Parameters

Parameter	Recommended Setting
Column	Capillary column (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium or Hydrogen
Inlet Temperature	250 °C
Detector	Flame Ionization Detector (FID)
Detector Temperature	300 °C
Oven Program	Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Injection Volume	1 µL
Split Ratio	50:1

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another orthogonal technique for purity assessment, particularly for identifying non-volatile impurities.

Table 3: Typical HPLC Parameters

Parameter	Recommended Setting
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and water gradient
Gradient	Start at 50% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector	UV at 254 nm
Injection Volume	10 µL

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and can also provide information on purity.

- ^1H NMR will show characteristic peaks for the tert-butyl protons (a singlet around 1.6 ppm) and the aromatic protons.
- ^{13}C NMR and ^{19}F NMR are also valuable for complete structural elucidation.

Mass Spectrometry (MS), often coupled with GC (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound and its impurities.

Potential Impurities

The impurity profile of **tert-butyl 4-bromo-2-fluorobenzoate** is largely dependent on the synthetic route. A common method involves the esterification of 4-bromo-2-fluorobenzoic acid.

Table 4: Potential Impurities

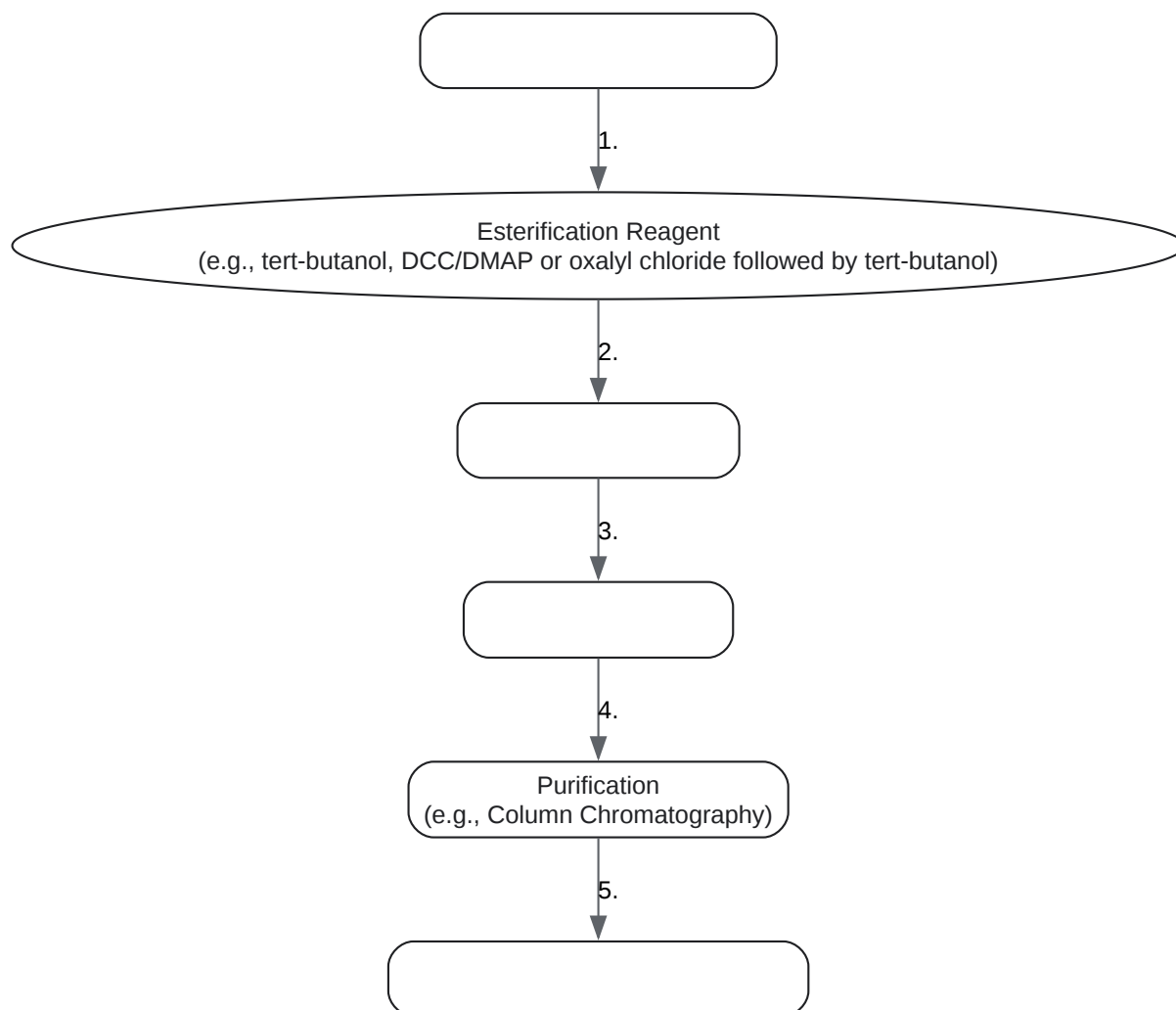
Impurity	Origin
4-bromo-2-fluorobenzoic acid	Unreacted starting material
Isomeric Impurities	Impurities in the starting material or by-products of the synthesis
Residual Solvents	From reaction and purification steps (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate)
By-products of Esterification	Dependent on the specific esterification method used

Diagrams

Chemical Structure

Caption: Chemical structure of **tert-butyl 4-bromo-2-fluorobenzoate**.

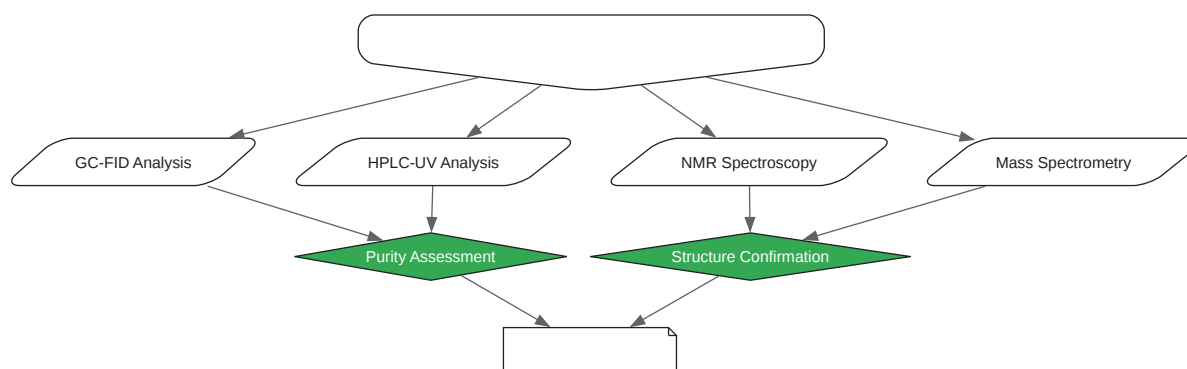
Synthetic Workflow



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Caption: Plausible synthetic workflow for **tert-butyl 4-bromo-2-fluorobenzoate**.

Analytical Workflow



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Caption: General analytical workflow for quality control.

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References

- 1. aksci.com [aksci.com]
- 2. tert-Butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-bromo-4-fluorobenzoate | C₁₁H₁₂BrFO₂ | CID 26986095 - PubChem [pubchem.ncbi.nlm.nih.gov]
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